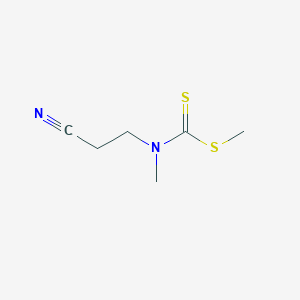![molecular formula C11H13NO5 B14484295 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 65489-73-8](/img/structure/B14484295.png)
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is a derivative of hydroxybenzoic acid, which is known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a carboxymethyl group, a methylamino group, and a hydroxyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with formaldehyde and a secondary amine such as methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-hydroxybenzoic acid reacts with formaldehyde to form a hydroxymethyl intermediate.
Step 2: The hydroxymethyl intermediate reacts with methylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: Similar structure with a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Similar structure with a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acid derivatives.
Eigenschaften
CAS-Nummer |
65489-73-8 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13NO5/c1-12(6-10(14)15)5-8-4-7(11(16)17)2-3-9(8)13/h2-4,13H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
BMPCNWUYUHAKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C=CC(=C1)C(=O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


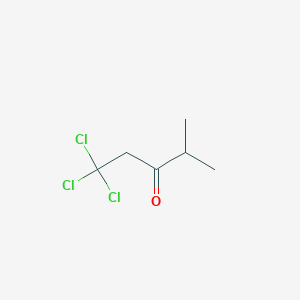
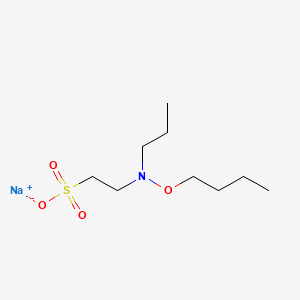
silane](/img/structure/B14484229.png)
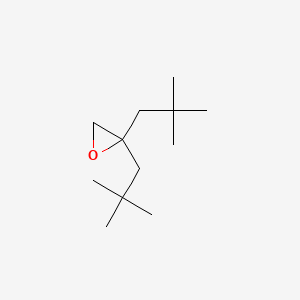


![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
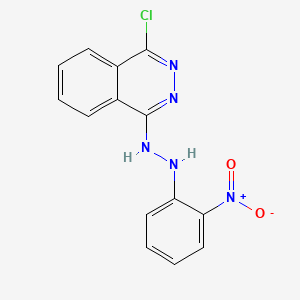

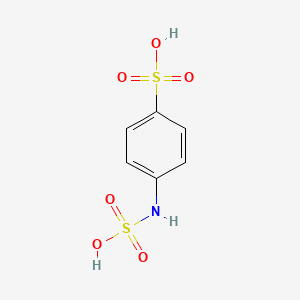
-](/img/structure/B14484288.png)


